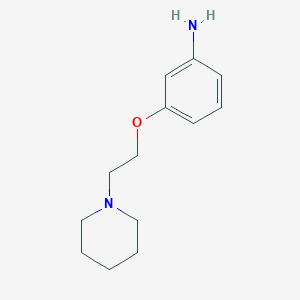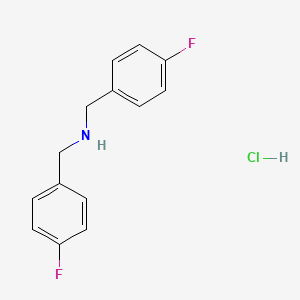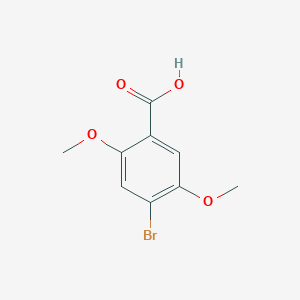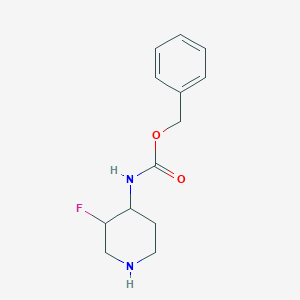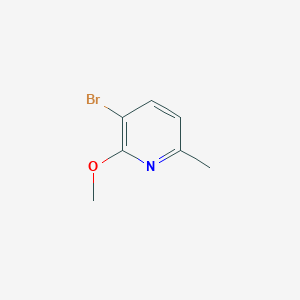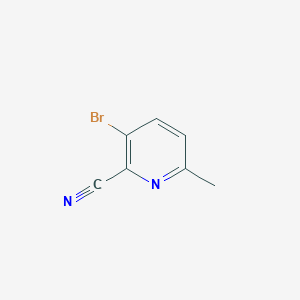
Tert-butyl 2-(3-hydroxyphenyl)acetate
Descripción general
Descripción
Tert-butyl 2-(3-hydroxyphenyl)acetate is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl 2-(3-hydroxyphenyl)acetate is 1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 . This indicates that the compound has a tert-butyl group attached to an acetate group, which is in turn attached to a 3-hydroxyphenyl group.Physical And Chemical Properties Analysis
Tert-butyl 2-(3-hydroxyphenyl)acetate is a powder at room temperature . It has a molecular weight of 208.26 g/mol .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, Tert-butyl 2-(3-hydroxyphenyl)acetate has potential uses in the development of new therapeutic agents. Its structure could be utilized in the synthesis of compounds with antimicrobial or anti-inflammatory properties. The compound’s ability to interact with various biological targets can be explored to develop novel drugs .
Material Science
This compound finds its application in material science as a precursor for synthesizing advanced materials. Its chemical properties could be harnessed to create polymers with specific characteristics, such as increased durability or enhanced thermal stability. It may also serve as a starting material for the production of high-performance resins used in coatings or adhesives .
Chemical Synthesis
Tert-butyl 2-(3-hydroxyphenyl)acetate: plays a role in chemical synthesis as an intermediate. It can be involved in various organic reactions, including catalysis and the synthesis of complex molecules. Its presence in the Suzuki–Miyaura coupling process is an example of its utility in forming carbon-carbon bonds, which is fundamental in organic synthesis .
Environmental Science
In environmental science, the compound could be investigated for its effects on environmental systems. This includes studying its biodegradability, potential toxicity, and interactions with other environmental chemicals. Understanding its environmental impact is crucial for developing safe and sustainable chemical practices .
Biochemistry
In the field of biochemistry, Tert-butyl 2-(3-hydroxyphenyl)acetate may be used as a reagent in enzymatic studies or as a building block for biochemical compounds. Its role in metabolic pathways or as a modifier of biological molecules could be a subject of research, contributing to our understanding of cellular processes .
Industrial Uses
Industrially, this compound is valuable as a solvent or a reagent in various manufacturing processes. It could be used in the production of lacquers, enamels, inks, and cleaners due to its solvent properties. Its role in the synthesis of industrial chemicals highlights its importance in the chemical industry .
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATJQJBKBKEGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-hydroxyphenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



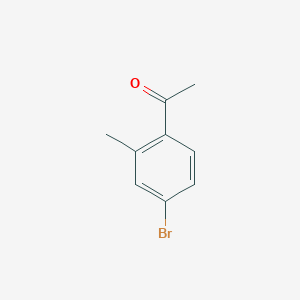
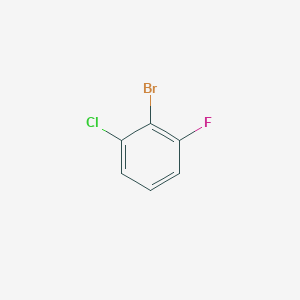
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
